
6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluoromethyl group and a pyrazolyl group attached to an isoquinoline backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core and introduce the difluoromethyl and pyrazolyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
化学反応の分析
Types of Reactions
6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives.
科学的研究の応用
6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-ylmethanol
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-one
Uniqueness
6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline stands out due to its specific combination of functional groups and its isoquinoline backbone
特性
分子式 |
C14H11F2N3 |
|---|---|
分子量 |
259.25 g/mol |
IUPAC名 |
6-(difluoromethyl)-7-(1-methylpyrazol-4-yl)isoquinoline |
InChI |
InChI=1S/C14H11F2N3/c1-19-8-11(7-18-19)12-5-10-6-17-3-2-9(10)4-13(12)14(15)16/h2-8,14H,1H3 |
InChIキー |
GVYUTIZNKUYEFD-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=C(C=C3C=CN=CC3=C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
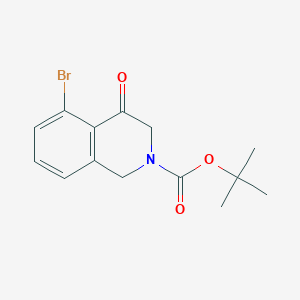
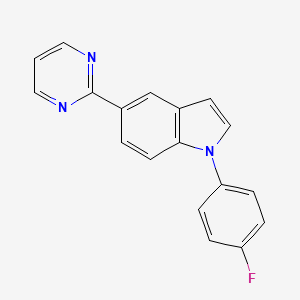


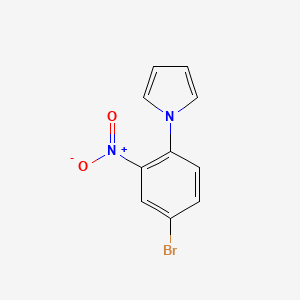

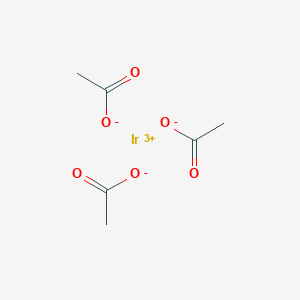
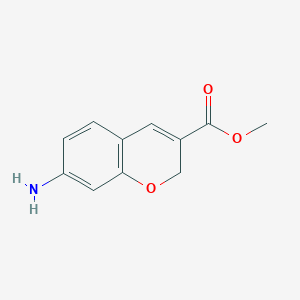

![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)

![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)
